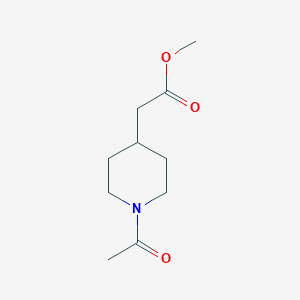

Methyl 2-(1-acetylpiperidin-4-yl)acetate

Description

Methyl 2-(1-acetylpiperidin-4-yl)acetate (CAS: 1211494-44-8) is a piperidine-derived ester with a molecular formula of C₁₀H₁₇NO₃ and a molecular weight of 199.25 g/mol . Its structure features a piperidine ring acetylated at the 1-position and a methyl ester group at the 4-position. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly in the development of heterocyclic molecules with biological activity .

Properties

Molecular Formula |

C10H17NO3 |

|---|---|

Molecular Weight |

199.25 g/mol |

IUPAC Name |

methyl 2-(1-acetylpiperidin-4-yl)acetate |

InChI |

InChI=1S/C10H17NO3/c1-8(12)11-5-3-9(4-6-11)7-10(13)14-2/h9H,3-7H2,1-2H3 |

InChI Key |

HWGSBNNAUFOPEQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)N1CCC(CC1)CC(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1-acetylpiperidin-4-yl)acetate typically involves the reaction of piperidine derivatives with acetic anhydride and methanol. The reaction is carried out under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure consistency and safety. The process often includes purification steps such as distillation and crystallization to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-acetylpiperidin-4-yl)acetate undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide or potassium cyanide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic medium.

Reduction: Lithium aluminum hydride in dry ether.

Substitution: Sodium hydroxide in aqueous medium.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-(4-acetylpiperidin-1-yl)acetate is a chemical compound with diverse applications in scientific research, including its role as an intermediate in synthesizing more complex molecules, its potential biological activity, and its possible therapeutic effects and use as a precursor for drug development.

Chemical Reactions

Methyl 2-(4-acetylpiperidin-1-yl)acetate can undergo several types of chemical reactions:

- Oxidation The compound can be oxidized to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate or chromium trioxide.

- Reduction Reduction reactions can convert the acetyl group to an alcohol or other reduced forms. Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

- Substitution The ester group can undergo nucleophilic substitution reactions to form different derivatives. Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Scientific Research Applications

Methyl 2-(4-acetylpiperidin-1-yl)acetate is used across chemistry, biology, medicine, and industry:

- Chemistry It serves as an intermediate in synthesizing complex molecules.

- Biology It is studied for its potential biological activity and interactions with biological targets.

- Medicine It is investigated for potential therapeutic effects and as a precursor for drug development.

- Industry It is utilized in producing specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(1-acetylpiperidin-4-yl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. It may modulate biochemical pathways by binding to active sites or altering the conformation of target molecules. This interaction can lead to changes in cellular processes and physiological responses .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications on the Piperidine Ring

Ethyl 2-(Piperidin-4-yl)acetate (CAS: N/A)

- Key Differences : Lacks the 1-acetyl group on the piperidine ring, and the ester group is ethyl instead of methyl.

- Physicochemical Properties :

2,2,6,6-Tetramethylpiperidin-4-yl Acetate Derivatives

- Key Differences : Incorporates four methyl groups on the piperidine ring, increasing steric hindrance and rigidity.

- Impact: Enhanced thermal stability due to restricted conformational flexibility . Reduced solubility in polar solvents compared to non-methylated analogs.

Methyl 2-(4-Hydroxy-1-methylpiperidin-4-yl)acetate (CAS: 1415564-49-6)

Modifications on the Ester Group

Ethyl 2-[6-Methyl-4-(Thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)

- Key Differences : Replaces the piperidine moiety with a pyrimidine-thietane system.

- Higher molecular weight (284.35 g/mol) and complexity due to the pyrimidine-thietane scaffold .

Methyl 2-(1-Benzylpiperidin-4-ylidene)acetate (CAS: 206558-34-1)

- Key Differences : Contains a benzyl group at the 1-position and a conjugated double bond (ylidene).

- Increased aromatic interactions due to the benzyl group, useful in receptor binding .

Methyl 2-(1-(6-Chloropyridazin-3-yl)piperidin-4-yl)acetate (CAS: 1322604-81-8)

- Key Differences : Substitutes the acetyl group with a 6-chloropyridazine moiety.

- Impact :

Oxazole Derivatives (Compounds 6r, 6s, 6t)

Biological Activity

Methyl 2-(1-acetylpiperidin-4-yl)acetate is a compound of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with an acetyl group, which contributes to its unique chemical properties. The presence of both the acetate and acetyl functional groups enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to act as a ligand for specific receptors and enzymes. This interaction can modulate various biological pathways, leading to therapeutic effects. The compound has been studied for its ability to inhibit key enzymes involved in metabolic processes and cellular signaling.

Antimicrobial Activity

Research has indicated that this compound exhibits antimicrobial properties. It has been evaluated against various bacterial strains, showing promising results as an inhibitor of Mycobacterium tuberculosis (MtbTMPK), with minimum inhibitory concentration (MIC) values reported in the low micromolar range (e.g., IC50 values around 11 µM) .

Anticancer Effects

In vitro studies have demonstrated that this compound can inhibit the growth of cancer cell lines. For instance, it has shown activity against murine leukemia (L1210), human T-lymphoblastoid leukemia (CEM), and cervix carcinoma (HeLa) cells, with IC50 values ranging from 25 to 440 nM across different cell lines . The structure-activity relationship (SAR) studies suggest that modifications on the piperidine ring can significantly enhance or diminish its anticancer potency.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it can be compared with other related compounds:

| Compound Name | Structure Features | Notable Biological Activity |

|---|---|---|

| Methyl 2-(4-benzylpiperidin-1-yl)acetate | Benzyl substitution on piperidine | Moderate anticancer activity |

| Methyl 2-(4-methylpiperidin-1-yl)acetate | Methyl substitution on piperidine | Lower antimicrobial activity |

| Methyl 2-(4-acetylpiperidin-1-yl)acetate | Acetyl group enhances biological activity | High potency against MtbTMPK |

The distinctive acetyl group in this compound contributes to its enhanced reactivity and biological efficacy compared to similar compounds .

Case Studies and Research Findings

Several studies have focused on the synthesis and evaluation of this compound:

- Inhibition Studies : A study demonstrated that structural modifications could lead to significant changes in enzyme inhibition profiles, confirming that the acetyl group plays a crucial role in binding affinity .

- Cytotoxicity Assays : In vitro cytotoxicity assays revealed that this compound exhibits selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

- Mechanistic Insights : Molecular docking studies have provided insights into the binding interactions between this compound and target enzymes, highlighting potential pathways for drug development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.